Benzoate de méthyle 4-(3-méthoxy-3-oxopropyl)

Vue d'ensemble

Description

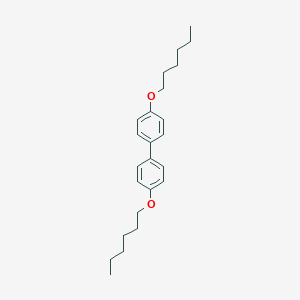

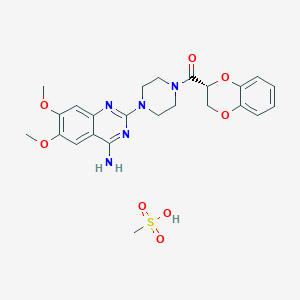

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a chemical compound that belongs to the family of benzoate esters. It is characterized by a benzoate group attached to a methoxy-oxopropyl side chain. This compound is not directly mentioned in the provided papers, but related compounds with similar structural features have been studied for various properties and applications, including antiproliferative activities, liquid crystalline properties, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related methyl benzoate derivatives often involves condensation reactions. For instance, methyl 4-(4-aminostyryl) benzoate was prepared through a reaction involving carbon-carbon bond formation, as indicated by FT-IR absorption at 1624 cm⁻¹ . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction, with the optimization of reaction conditions such as catalysts and condensing agents . These methods could potentially be adapted for the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and spectroscopic methods. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating a triclinic system . The molecular geometry and vibrational frequencies of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate were investigated using density functional theory (DFT) . These analytical methods could be employed to determine the precise molecular structure of Methyl 4-(3-methoxy-3-oxopropyl)benzoate.

Chemical Reactions Analysis

The chemical reactivity of methyl benzoate derivatives can be explored through various reactions. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . The reactivity of the methoxy and benzoate groups in these compounds suggests that Methyl 4-(3-methoxy-3-oxopropyl)benzoate could also participate in similar reactions, potentially leading to the formation of Schiff base derivatives or other products.

Physical and Chemical Properties Analysis

The physical properties of methyl benzoate derivatives, such as their mesomorphic and fluorescence properties, have been studied. A series of methyl 4-(4-alkoxystyryl)benzoates exhibited liquid crystalline behavior and were thermally stable up to 200°C . The mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates were also investigated, revealing the presence of nematic and smectic A phases . These findings suggest that Methyl 4-(3-methoxy-3-oxopropyl)benzoate may also display unique physical properties that could be of interest in materials science.

Applications De Recherche Scientifique

Synthèse d'agents anticancéreux

Benzoate de méthyle 4-(3-méthoxy-3-oxopropyl): est utilisé dans la synthèse du Gefitinib, un médicament anticancéreux. Le géfitinib est un inhibiteur puissant et sélectif de l'ATP compétitif des kinases EGFR et HER-2, utilisé en particulier pour le traitement des patients atteints d'un cancer du poumon non à petites cellules (CPNPC) . La synthèse implique plusieurs étapes, notamment des réactions d'alkylation, de nitration, de réduction, de cyclisation, de chloration et d'amination.

Safety and Hazards

“Methyl 4-(3-methoxy-3-oxopropyl)benzoate” is classified under the GHS07 hazard pictogram . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

methyl 4-(3-methoxy-3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-4,6-7H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXCCLYRPKSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344291 | |

| Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40912-11-6 | |

| Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)

![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)

![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)

![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)